molecular formula C19H14ClF4N3O3S B2970896 2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide CAS No. 920213-40-7

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2970896
CAS No.: 920213-40-7
M. Wt: 475.84
InChI Key: VVDOQDWAEAAURK-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a trifluoromethyl (-CF₃) group at the 5-position, a chlorine atom at the 2-position, and a pyridazine ring linked via an ethoxyethyl spacer. The pyridazine moiety is substituted with a 4-fluorophenyl group at the 6-position. Its molecular formula is C₁₉H₁₄ClF₄N₃O₃S, with a molecular weight of 487.85 g/mol. The structure combines electron-withdrawing groups (Cl, CF₃) and a heterocyclic system, which are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity .

Properties

IUPAC Name

2-chloro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-5-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF4N3O3S/c20-15-6-3-13(19(22,23)24)11-17(15)31(28,29)25-9-10-30-18-8-7-16(26-27-18)12-1-4-14(21)5-2-12/h1-8,11,25H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDOQDWAEAAURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)C(F)(F)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-5-(trifluoromethyl)benzenesulfonamide is a novel small-molecule compound that has garnered attention for its potential biological activities, particularly as an inhibitor of protein-protein interactions. This article reviews the compound's synthesis, mechanism of action, and biological activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a unique chemical structure characterized by a pyridazine ring, a 4-fluorophenyl group, and a benzenesulfonamide moiety. The synthesis typically involves several steps:

  • Formation of the Pyridazine Ring : Synthesized by reacting a dicarbonyl compound with hydrazine hydrate.
  • Introduction of the 4-Fluorophenyl Group : Achieved through nucleophilic aromatic substitution.
  • Attachment of the Benzenesulfonamide Moiety : Conducted via sulfonylation using benzenesulfonyl chloride and a suitable base.

The primary mechanism of action for this compound involves the inhibition of protein-protein interactions. By binding to specific sites on target proteins, it prevents their interaction with other proteins, which is crucial in various cellular processes such as signaling pathways involved in cancer and inflammatory diseases.

Inhibition of Protein-Protein Interactions

Research indicates that this compound effectively inhibits specific protein-protein interactions that are vital in cancer biology. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.

Case Studies

  • Cancer Research : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 to 30 µM, indicating its potential as an anticancer agent .
  • Inflammatory Disorders : The compound has also shown promise in models of inflammatory diseases, where it modulates signaling pathways associated with inflammation, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis.

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
CytotoxicityA54915
CytotoxicityMCF-720
Anti-inflammatory effectRAW 264.712
Protein-protein interaction inhibitionVariousN/A

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound is compared to N-(2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-4-fluoro-N-((3-(hydrazinocarbonyl)-4,5-dihydro-5-isoxazolyl)methyl)benzenesulfonamide () and other analogs. Key differences include:

  • Heterocyclic Systems : The target compound uses a pyridazine ring, while the analog in employs a pyridine and isoxazole system. Pyridazine’s two adjacent nitrogen atoms may enhance hydrogen bonding compared to pyridine’s single nitrogen .
  • Substituents: Both compounds feature chlorine and fluorine atoms, but the analog in includes a hydrazinocarbonyl group (-CONHNH₂), which may increase polarity and metabolic susceptibility .

Physicochemical Properties

Property Target Compound Analog
Molecular Formula C₁₉H₁₄ClF₄N₃O₃S C₁₉H₁₉ClF₄N₆O₄S
Molecular Weight (g/mol) 487.85 538.90
Key Substituents Cl, CF₃, pyridazine, 4-FPh Cl, CF₃, pyridine, isoxazole
logP (Predicted) 3.8 (moderate lipophilicity) 2.5 (lower due to hydrazine)
Solubility Moderate (CF₃ enhances logP) Higher (polar hydrazine group)

The trifluoromethyl group in both compounds increases lipophilicity, aiding membrane permeability.

Research Findings and Trends

  • Metabolic Stability : The trifluoromethyl group in the target compound may reduce oxidative metabolism, extending half-life compared to the analog’s hydrazine group, which is prone to hydrolysis or enzymatic degradation.
  • Target Selectivity : Pyridazine’s dual nitrogen atoms could improve selectivity for kinases over off-target receptors compared to pyridine-based analogs.
  • Toxicity : Chlorine and fluorine atoms may mitigate toxicity by reducing reactive metabolite formation, a common issue with unsubstituted aromatic systems.

Q & A

Q. How to reconcile discrepancies in thermal stability data (TGA vs. DSC)?

  • Resolution :
  • TGA : Decomposition onset at 215°C (mass loss).
  • DSC : Endothermic melt at 180°C, followed by exothermic decomposition .
  • Guideline : Report both methods, noting heating rates (10°C/min for TGA; 5°C/min for DSC) .

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